5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group, a tetrahydrofuran ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups, such as amines.
Substitution: The amino group and other substituents on the pyrazole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of new compounds with modified functional groups.
Scientific Research Applications
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile include other pyrazole derivatives with different substituents, such as:
- 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide
- 5-amino-1-(tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1h,3h)-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and the possibility of forming a wide range of derivatives with different properties and activities.
Properties
CAS No. |
1184916-18-4 |
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Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-amino-1-(oxolan-3-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c9-3-6-4-11-12(8(6)10)7-1-2-13-5-7/h4,7H,1-2,5,10H2 |
InChI Key |
HOQMOSJPQYKZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C(=C(C=N2)C#N)N |
Origin of Product |
United States |
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